Sterigmatocystin

描述

准备方法

合成路线和反应条件

曲霉黄素可以通过多种化学反应合成。 一种常见的方法是用氢氧化钾和乙醇,它与曲霉黄素反应生成二氢乙氧基曲霉黄素 。 此外,曲霉黄素可以用碘甲烷轻松甲基化 .

工业生产方法

曲霉黄素的工业生产通常涉及在受控条件下培养曲霉属真菌。 真菌生长在合适的基质上,如谷物或其他有机材料,这些基质促进曲霉黄素的产生 。 然后使用各种技术,包括固相萃取和高效液相色谱(HPLC),提取和纯化该化合物 .

化学反应分析

反应类型

曲霉黄素会发生几种类型的化学反应,包括:

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢.

还原: 通常使用硼氢化钠等还原剂.

取代: 碘甲烷通常用于甲基化反应.

形成的主要产物

氧化: 氧化曲霉黄素是通过氧化形成的.

还原: 产生了曲霉黄素的还原衍生物.

科学研究应用

Biological Effects

Genotoxicity and Carcinogenicity

Sterigmatocystin exhibits mutagenic properties, primarily after metabolic activation. Studies have shown that it induces DNA damage and chromosomal abnormalities in various cell lines. For instance, Umeda et al. demonstrated that this compound treatment resulted in significant DNA double-strand breaks in human cell lines, with a notable increase in genotoxic effects upon metabolic activation using rat liver S9 mix . In comparative studies, this compound was found to be approximately ten times less mutagenic than aflatoxin B1 but still showed considerable genotoxic potential .

Impact on Animal Health

The compound is known to be hepatotoxic and nephrotoxic, particularly in poultry and pigs. The European Food Safety Authority has reported that this compound can cause hepatocellular carcinomas and other tumors in animal models following various routes of exposure . Its presence in feed has raised concerns about the safety of animal products for human consumption.

Analytical Methods

Detecting this compound in food and feed is crucial for assessing its risk to human health. Several analytical techniques are employed:

- Chromatographic Methods : High-performance liquid chromatography (HPLC) is commonly used to quantify this compound levels in food samples.

- Enzyme-Linked Immunosorbent Assay (ELISA) : This immunoassay technique allows for sensitive detection of this compound in various matrices.

- Chemical Sensors : Emerging technologies utilizing chemical sensors are being developed for rapid screening of this compound contamination .

Summary Table of Analytical Methods

| Method | Description | Sensitivity |

|---|---|---|

| Chromatography | HPLC for quantification | High |

| ELISA | Immunoassay for detection | Moderate to High |

| Chemical Sensors | Rapid screening technology | Variable |

Implications in Food Safety

This compound contamination in food products poses significant health risks. It often co-occurs with other mycotoxins like aflatoxins, complicating risk assessments. The EFSA has highlighted the need for more comprehensive data on this compound levels in food products to evaluate dietary exposure accurately . Current findings suggest that while acute toxicity is relatively low, chronic exposure could lead to serious health issues including cancer.

Case Studies

- Contamination in Cereals : A study reported that this compound was detected in various cereal products, emphasizing the importance of monitoring agricultural products .

- Health Impact Assessment : Research assessing the combined effects of this compound and aflatoxin B1 demonstrated enhanced genotoxicity when both mycotoxins were present, indicating a synergistic effect that could increase cancer risk .

- Detection in Animal Feed : Limited data on this compound levels in animal feed led to calls for improved monitoring practices to safeguard animal and human health .

作用机制

曲霉黄素通过多种机制发挥其毒性作用:

氧化应激: 它诱导氧化应激,导致细胞损伤.

线粒体功能障碍: 曲霉黄素破坏线粒体功能,影响 ATP 合成.

凋亡: 它通过激活各种信号通路触发凋亡.

DNA 损伤: 曲霉黄素形成 DNA 加合物并诱导 DNA 损伤,这与其遗传毒性作用有关.

与相似化合物的比较

曲霉黄素在结构和功能上与其他霉菌毒素相似,如黄曲霉毒素和脱甲基曲霉黄素 。 它在几个方面是独特的:

相似化合物列表

- 黄曲霉毒素 B1

- 脱甲基曲霉黄素

- 曲霉黄素

- 氧化曲霉黄素

曲霉黄素由于其毒性特性及其作为其他霉菌毒素前体的作用,仍然是一个引起人们极大兴趣的化合物。正在进行的研究继续揭示其各种应用和作用机制,这有助于我们了解霉菌毒素的生物学和毒理学。

相似化合物的比较

Sterigmatocystin is structurally and functionally similar to other mycotoxins, such as aflatoxins and demethylthis compound . it is unique in several ways:

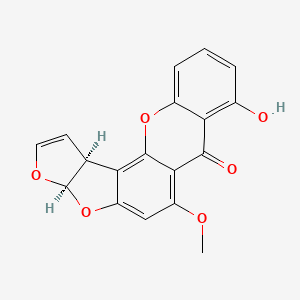

Structural Differences: This compound has a xanthone nucleus attached to a bifuran structure, while aflatoxins have a different arrangement of functional groups.

Toxicity: Aflatoxin B1 is more potent than this compound in terms of mutagenicity and carcinogenicity.

Biological Effects: This compound and its derivatives have distinct effects on mitochondrial function and oxidative phosphorylation compared to other mycotoxins.

List of Similar Compounds

- Aflatoxin B1

- Demethylthis compound

- Sterigmatin

- Oxisterigmatocystins

This compound remains a compound of significant interest due to its toxic properties and its role as a precursor to other mycotoxins. Ongoing research continues to uncover its various applications and mechanisms of action, contributing to our understanding of mycotoxin biology and toxicology.

生物活性

Sterigmatocystin (STC) is a mycotoxin produced primarily by certain species of the genus Aspergillus, particularly Aspergillus versicolor. It is structurally related to aflatoxins, a group of potent carcinogenic compounds. Despite its structural similarities, STC exhibits lower toxicity and biological activity compared to aflatoxin B1 (AFB1). This article provides a comprehensive overview of the biological activities associated with this compound, including its genotoxicity, mutagenicity, and potential health effects based on recent research findings.

1. Chemical Structure and Properties

This compound is a polyketide compound with the molecular formula C17H16O5. Its structure includes a fused benzofuran moiety, which contributes to its biological activity. The compound can be metabolized into more reactive forms, such as this compound-1,2-epoxide, which are implicated in its mutagenic properties.

2.1 Comparative Analysis with Aflatoxins

Research has shown that STC has a mutagenic potential that is approximately one-tenth that of AFB1 on a molar basis. In various studies using Salmonella typhimurium and Escherichia coli assays, STC exhibited weaker genotoxicity compared to AFB1 when metabolic activation was applied. However, under certain conditions, STC has demonstrated significant DNA-damaging effects:

- DNA Double-Strand Breaks : In studies involving human cell lines (e.g., SH-SY5Y and A549), STC treatment resulted in increased DNA double-strand breaks, indicating its potential for genotoxic effects .

- Chromosomal Damage : In experiments comparing chromosomal breakage induced by STC and AFB1, STC was found to cause more chromosomal damage at equal doses .

2.2 Case Studies

A study involving rats treated with STC revealed significant pathological changes in the esophagus, including hyperplasia and inflammatory cell infiltration. The severity of epithelial hyperplasia was significantly higher in the STC-treated group compared to controls . This suggests that chronic exposure to STC may contribute to carcinogenic processes in the esophagus.

3.1 Acute and Chronic Toxicity

The acute toxicity of STC has been assessed in various animal models. The LD50 value for male rats ranges from 60 to 800 mg/kg, which is substantially higher than that of AFB1 (5.5 mg/kg) . Chronic exposure studies have indicated that while STC is less toxic than AFB1, it still poses health risks due to its mutagenic properties.

3.2 Histopathological Findings

Histopathological examinations of tissues from animals treated with STC showed significant alterations:

- Epithelial Changes : Epithelial hyperplasia and necrosis were observed in esophageal tissues after treatment .

- Inflammation : Increased inflammatory cell infiltration was noted, suggesting that STC may exacerbate inflammatory conditions .

4. Biological Activities Beyond Mutagenicity

In addition to its genotoxic effects, this compound exhibits various biological activities:

- Antitumor Activity : Some studies indicate that certain derivatives of this compound possess antitumor properties against various cancer cell lines (e.g., K-562, MCF-7) with IC50 values ranging from 0.38 to 78.6 µM .

- Antibacterial and Anti-inflammatory Effects : Research has also highlighted the antibacterial and anti-inflammatory capabilities of sterigmatocystins, suggesting potential therapeutic applications despite their toxicity .

5. Summary Table of Biological Activities

属性

IUPAC Name |

(3S,7R)-15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3/t8-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSVPXMQSFGQTM-DCXZOGHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=C3[C@@H]4C=CO[C@@H]4OC3=C1)OC5=CC=CC(=C5C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [HSDB] Yellow powder; [MSDSonline] | |

| Record name | Sterigmatocystin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insol in strong aq alkali; sparingly sol in most organic solvents; readily sol in dimethylsulfoxide, chloroform, pyridine, 7138 MG/100 ML CHLOROFORM, 1815 MG/100 ML PYRIDINE | |

| Record name | STERIGMATOCYSTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-yellow crystals | |

CAS No. |

10048-13-2 | |

| Record name | Sterigmatocystin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10048-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sterigmatocystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STERIGMATOCYSTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STERIGMATOCYSTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3aR-cis)3a,12c-dihydro-8-hydroxy-6-methoxy-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STERIGMATOCYSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F95211S5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STERIGMATOCYSTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

246 °C with decomp | |

| Record name | STERIGMATOCYSTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。